REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([C:14]([OH:16])=O)[CH2:11][CH:10]([C:17]([OH:19])=[O:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OC(=O)C)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH2:11][CH:12]([C:14](=[O:16])[O:19][C:17]2=[O:18])[CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
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Details
|
The reaction mixture is evaporated three times with toluene before it
|
Type
|
CUSTOM
|
Details
|
is dried under high vacuum at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2C(OC(C(C1)C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |